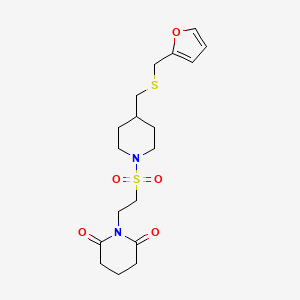

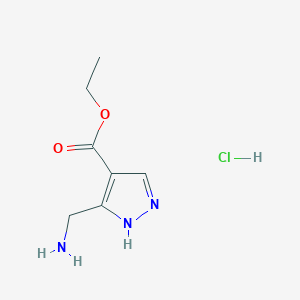

ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

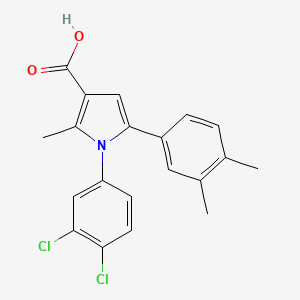

The synthesis of ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate and its derivatives often involves regioselective cyclocondensation reactions. For example, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized via the cyclocondensation of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing high regioselectivity and yields ranging from 71-92% (Machado et al., 2011). This method highlights the efficiency and regioselectivity achievable in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

Detailed molecular structure analysis of ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives has been conducted using various spectroscopic methods, including HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS. The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate leads to N-acetylated products, demonstrating the chemical reactivity of the nitrogen atoms in the ring (Kusakiewicz-Dawid et al., 2007).

Scientific Research Applications

Synthesis and Chemical Reactions

- Regioselective Synthesis: Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized from the cyclocondensation reaction with high regioselectivity and yields under ultrasound irradiation, suggesting efficient methods for preparing structurally related compounds (Machado et al., 2011).

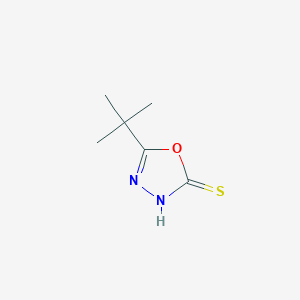

- Conversion to Pyrazole Derivatives: The compound can be converted into various pyrazole derivatives, as demonstrated in a study exploring the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with different reagents (Harb et al., 1989).

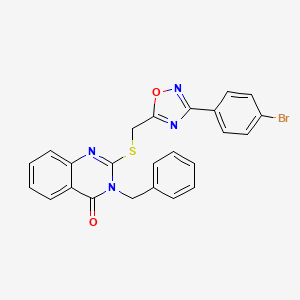

- Cytostatic Activity: Glycosylation of ethyl 3-(bromomethyl)pyrazole-5-carboxylate derivatives resulted in nucleosides showing significant cytostatic activity against HeLa cell cultures (García-López et al., 1979).

Applications in Material Sciences

- Corrosion Inhibition: Pyrazole derivatives, including those structurally similar to ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, displaying significant reduction in corrosion rate (Herrag et al., 2007).

Medicinal Chemistry and Drug Synthesis

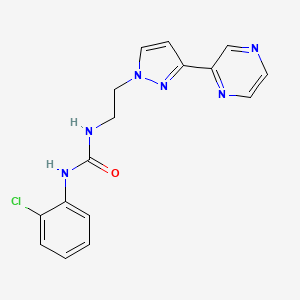

- Synthesis of Darolutamide: A key intermediate for the synthesis of the potential blockbuster drug substance darolutamide has been developed using a process involving ethyl glycinate hydrochloride, highlighting the importance of such compounds in pharmaceutical synthesis (Szilágyi et al., 2022).

- Anticancer and Antimicrobial Agents: Novel pyrazole derivatives synthesized from ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate have shown potential as antimicrobial and anticancer agents, offering a new avenue for drug discovery (Hafez et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-4-9-10-6(5)3-8;/h4H,2-3,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFZTNFULWQPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)

![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)

![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)

![1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491090.png)

![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)

![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)